molecular formula C13H21NO2Si B6323975 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde CAS No. 162084-83-5

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde

Cat. No.: B6323975
CAS No.: 162084-83-5
M. Wt: 251.40 g/mol
InChI Key: FDIWHDGRKSMZBY-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde involves its reactivity with various chemical reagents. The aldehyde group is particularly reactive, allowing it to participate in nucleophilic addition reactions. The tert-butyldimethylsilyloxy group provides steric protection, making the compound more stable and selective in its reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde is unique due to its combination of an aldehyde group and a tert-butyldimethylsilyloxy group. This combination provides both reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-10-12-8-6-7-11(9-15)14-12/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIWHDGRKSMZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=NC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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